molecular formula C13H14F3N3O2 B13418010 2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole CAS No. 55702-44-8

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13418010
CAS No.: 55702-44-8
M. Wt: 301.26 g/mol
InChI Key: NBCHQZJRNHOSCM-UHFFFAOYSA-N
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Description

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of ethyl, nitro, propyl, and trifluoromethyl groups attached to the benzimidazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzimidazole precursor to introduce the nitro group. This is followed by alkylation reactions to introduce the ethyl and propyl groups. The trifluoromethyl group is usually introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of substituted benzimidazoles.

Scientific Research Applications

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-7-nitro-1-propyl-5-methyl-1H-benzimidazole
  • 2-Ethyl-7-nitro-1-propyl-5-chloro-1H-benzimidazole
  • 2-Ethyl-7-nitro-1-propyl-5-bromo-1H-benzimidazole

Uniqueness

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

55702-44-8

Molecular Formula

C13H14F3N3O2

Molecular Weight

301.26 g/mol

IUPAC Name

2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C13H14F3N3O2/c1-3-5-18-11(4-2)17-9-6-8(13(14,15)16)7-10(12(9)18)19(20)21/h6-7H,3-5H2,1-2H3

InChI Key

NBCHQZJRNHOSCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])CC

Origin of Product

United States

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